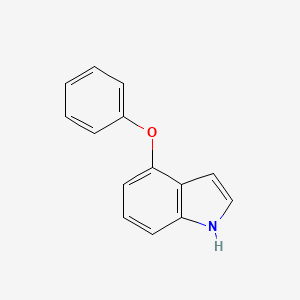

4-phenoxy-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H11NO |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

4-phenoxy-1H-indole |

InChI |

InChI=1S/C14H11NO/c1-2-5-11(6-3-1)16-14-8-4-7-13-12(14)9-10-15-13/h1-10,15H |

InChI Key |

VYXXECBUSAHQQR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC3=C2C=CN3 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Phenoxy 1h Indole and Its Chemical Analogues

Established Synthetic Routes to 4-Substituted Indoles

The synthesis of indoles functionalized at the C4-position has traditionally been a difficult task, often requiring multi-step sequences starting from pre-functionalized aromatic precursors. However, recent advancements in synthetic organic chemistry have provided more direct and efficient methods.

One of the classical approaches to 4-substituted indoles involves the use of 2,3-dihalophenol derivatives. These precursors allow for a sequence of reactions, including a Smiles rearrangement and a Sonogashira coupling followed by cyclization, to construct the indole (B1671886) core with a handle for further functionalization at the C4-position. nih.gov For instance, a new synthesis of 4-halo-1H-indoles has been developed from readily available 2,3-dihalophenol derivatives. rsc.org The key steps in this process are a Smiles rearrangement and a one-pot or stepwise Sonogashira coupling/NaOH-mediated cyclization. nih.govrsc.org This method provides access to a wide variety of 2,4- or 2,3,4-regioselectively functionalized indoles. nih.govrsc.org

The general synthetic utility is demonstrated by the conversion of 2,3-dihaloanilines, derived from the corresponding phenols, into 4-halo-1H-indoles. These halo-indoles are versatile intermediates that can undergo further cross-coupling reactions to introduce a variety of substituents at the C4 position. organic-chemistry.org

Table 1: Synthesis of 4-Halo-1H-indoles from 2-Alkynyl-3-haloanilides nih.gov

| Entry | Starting Anilide | R | Reaction Time (h) | Product | Yield (%) |

| 1 | 9a | Ph | 4 | 11a | 79 |

| 2 | 9b | nBu | 2.5 | 11b | 86 |

| 3 | 9c | nC₆H₁₃ | 2.5 | 11c | 84 |

| 4 | 10a | Ph | 5 | 12a | 83 |

| 5 | 10b | nBu | 3 | 12b | 80 |

| 6 | 10c | nC₆H₁₃ | 2.5 | 12c | 82 |

Transition-metal catalysis, particularly with palladium, has revolutionized the synthesis of C4-functionalized indoles by enabling direct C-H bond activation. nih.gov These methods often employ a directing group at the C3 position to achieve high regioselectivity. nih.gov

Palladium-Catalyzed C4-Selective Alkynylation: The introduction of an alkynyl group at the C4 position has been achieved using palladium catalysis. nih.govacs.org Glycine can be employed as a transient directing group to facilitate the C4-selective alkynylation of indoles with haloalkynes, affording diverse alkynylated indoles in moderate to good yields. google.com Another approach utilizes alanine (B10760859) as a transient directing group for the Pd-catalyzed regioselective alkynylation at the indole C4-position. acs.org

Palladium-Catalyzed C4-Selective Arylation: C4-arylation of indoles can be accomplished through palladium-catalyzed C-H activation. rsc.orgnih.gov A pivaloyl directing group at the C3 position has been shown to be effective for the direct and site-selective arylation of indoles at the C4 and C5 positions. nih.gov Furthermore, a weak chelating benzoyl (Bz) directing group can facilitate the Pd-catalyzed C4-arylation via a cross-dehydrogenative coupling (CDC) mechanism. nih.gov

Palladium-Catalyzed C4-Selective Amination: The direct introduction of an amino group at the C4 position is a valuable transformation. While direct C4-amination is less common, the palladium/norbornene cooperative catalysis has been utilized for the synthesis of C3,C4-disubstituted indoles through an ortho-amination/ipso-Heck cyclization cascade of ortho-substituted aryl iodides. nih.gov

Palladium-Catalyzed C4-Selective Alkylation: The alkylation of the C4 position of indoles has been achieved using palladium catalysis. For example, a removable directing group at the C3 position allows for the exclusive C4-selective fluoroalkylation of indoles. nih.gov Radical-based cross-dehydrogenative coupling (CDC) of indoles with simple alkanes mediated by di-tert-butyl peroxide (DTBP) also shows a preference for C4-alkylation in C5-substituted indoles. rsc.org

Table 2: Examples of Palladium-Catalyzed C4-Functionalization of Indoles

| Functionalization | Directing Group | Catalyst System | Coupling Partner | Key Features |

| Alkynylation | Glycine (transient) | Pd(OAc)₂ | Haloalkynes | High regioselectivity, good functional group tolerance. google.com |

| Arylation | Pivaloyl | [PdCl₂(PPh₃)₂] / Ag₂O | Aryl iodides | Selective C4-arylation. rsc.org |

| Arylation | Benzoyl (weak chelation) | Pd(OAc)₂ | Arenes | Cross-dehydrogenative coupling. nih.gov |

| Fluoroalkylation | Removable C3-group | Pd(OAc)₂ | (1H, 1H-perfluoroalkyl)mesityliodonium triflate | Exclusive C4-selectivity. nih.gov |

Direct C-H activation strategies are at the forefront of modern synthetic chemistry for their atom and step economy. nih.gov For indole functionalization, these methods typically rely on a directing group to overcome the inherent reactivity of the C2 and C3 positions and target the less reactive C4-C7 positions. researchgate.net The majority of these methods use a directing group at the C3 position, with weakly-coordinating groups like aldehydes, ketones, and amides proving to be the most successful. nih.gov These directing groups are thought to form a six-membered metallacycle intermediate, which favors functionalization at the C4 position. rsc.org

Recent efforts have focused on developing innovative directing group strategies, including the use of transient directing groups that can be easily installed and removed. nih.govgoogle.com These advancements have significantly broadened the scope of accessible C4-functionalized indoles.

Novel Approaches for the Regioselective Introduction of the Phenoxy Moiety at the C4-Position of the Indole Scaffold

The direct synthesis of 4-phenoxy-1H-indole is not well-documented, and the introduction of an aryloxy group at the C4 position remains a significant challenge. This is largely due to the difficulty of forming C-O bonds via direct C-H activation compared to C-C or C-N bonds. Novel approaches, therefore, often rely on indirect methods or the adaptation of existing powerful cross-coupling technologies.

Currently, there are no established, high-yielding protocols for the direct C4-aryloxylation of indoles via C-H activation. However, the synthesis of 4-hydroxyindoles is well-established, and these compounds serve as key precursors for the synthesis of 4-phenoxyindoles via etherification. chemicalbook.comgoogle.comresearchgate.net

One potential, yet underexplored, avenue for the direct introduction of a phenoxy group could be the adaptation of Ullmann or Buchwald-Hartwig type C-O coupling reactions. wikipedia.orgwikipedia.org These reactions are powerful tools for forming aryl ethers. organic-chemistry.orgwikipedia.org A hypothetical route would involve the coupling of a 4-haloindole with phenol (B47542) in the presence of a copper or palladium catalyst. organic-chemistry.orgwikipedia.org

Ullmann Condensation: The traditional Ullmann condensation involves the copper-promoted reaction of an aryl halide with an alcohol or phenol. wikipedia.org A potential synthesis of this compound could involve the reaction of a 4-haloindole (e.g., 4-iodo-1H-indole) with phenol using a copper catalyst, often at elevated temperatures. wikipedia.org

Buchwald-Hartwig Etherification: The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, and related protocols for C-O bond formation (etherification) have also been developed. organic-chemistry.orgwikipedia.org This methodology could potentially be applied to the synthesis of this compound from a 4-haloindole and phenol, using a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.org

Ligand-directed synthesis is a powerful strategy for achieving high regioselectivity in C-H functionalization reactions. As discussed, directing groups at the C3 position have been instrumental in achieving C4-selective functionalization of indoles. nih.gov While direct C4-aryloxylation has not been extensively reported, the development of new ligands and catalytic systems could make this transformation feasible.

The success of ligand-directed C4-alkynylation, arylation, and alkylation suggests that a similar strategy could be developed for C4-aryloxylation. This would likely involve a palladium or copper catalyst and a specifically designed ligand that can facilitate the formation of the key metallacycle intermediate and promote the reductive elimination step to form the C-O bond. The exploration of bidentate ligands, which have been shown to be effective in Buchwald-Hartwig aminations, could be a promising direction for developing a catalytic system for the synthesis of 4-aryloxyindoles. wikipedia.org

Implementation of Green Chemistry Principles in this compound Synthesis

The synthesis of complex heterocyclic compounds such as this compound is increasingly being guided by the principles of green chemistry. These principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov For a molecule like this compound, which is constructed from an indole core and a phenol moiety, green chemistry can be applied at multiple stages, including the formation of the indole ring, the synthesis of the phenol precursor, and the final coupling reaction. Key strategies involve the use of sustainable catalysts, environmentally benign solvents, alternative energy sources, and processes with high atom economy. researchgate.netnih.gov

The application of green chemistry to indole synthesis addresses the shortcomings of many traditional methods, which often rely on harsh conditions, toxic reagents, and produce significant waste. semanticscholar.orgrug.nl Modern approaches prioritize efficiency, safety, and sustainability. omicsonline.org This involves innovations in catalysis, reaction conditions, and the choice of starting materials.

Greener Synthetic Routes to the Indole Core

The indole scaffold is a cornerstone of many pharmaceuticals, and numerous green methods for its synthesis have been developed. These methods often replace hazardous reagents and minimize energy consumption.

One prominent green strategy is the use of multicomponent reactions (MCRs) . An innovative two-step MCR has been developed to assemble the indole core from readily available anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides. semanticscholar.orgrug.nlrsc.org This method proceeds under mild conditions using ethanol (B145695) as a benign solvent and, crucially, avoids the need for a metal catalyst. semanticscholar.orgrug.nlrsc.org This approach aligns with several green chemistry principles: it prevents waste through a streamlined process, demonstrates superior atom economy, and is energy efficient, with the initial step running at room temperature. rug.nl

Catalysis is another major focus for greening indole synthesis. The use of reusable, solid acid catalysts derived from renewable resources, such as rice-husk-derived carbonaceous sulfonation (AC-SO₃H), represents a significant advancement. researchgate.net These catalysts are effective for producing various indole derivatives and can be reused multiple times without a significant drop in performance, which is both economically and environmentally beneficial. researchgate.net Other approaches have utilized lanthanum triflate (La(OTf)₃) as a mild and inexpensive catalyst for indole synthesis under solvent-free, microwave-irradiated conditions, which dramatically reduces reaction times and simplifies workup. alliedacademies.org

The table below summarizes and compares different green catalytic approaches for the synthesis of indole derivatives.

Interactive Data Table: Comparison of Green Catalytic Methods for Indole Synthesis

| Catalyst | Key Features | Reaction Conditions | Solvent | Advantages | Reference |

|---|---|---|---|---|---|

| None (MCR) | Ugi multicomponent reaction followed by acid-induced cyclization. | Mild, room temp to 70 °C | Ethanol | No metal catalyst, high atom economy, uses bio-renewable formic acid. | semanticscholar.orgrug.nl |

| AC-SO₃H | Heterogeneous solid acid catalyst from rice husk. | 100 °C | Not specified | Reusable, derived from renewable biomass, high yield. | researchgate.net |

| La(OTf)₃ | Mild Lewis acid. | Microwave irradiation (450W) | Solvent-free | Rapid reaction times, high yields, operational simplicity. | alliedacademies.org |

| Visible Light/I₂ | Metal-free photosensitive initiation. | Visible light irradiation | Not specified | Avoids transition metals, uses light as a clean energy source. | acs.org |

Sustainable Synthesis of Phenol Precursors

The synthesis of substituted phenols, the other key component of this compound, can also be accomplished using green methodologies. Traditional phenol syntheses often involve harsh conditions or toxic reagents. rsc.org A greener alternative is the ipso-hydroxylation of arylboronic acids.

A highly efficient protocol has been developed that uses aqueous hydrogen peroxide as a clean oxidant. rsc.org The reaction proceeds rapidly (often within one minute) at room temperature in ethanol, a green solvent. This method avoids the need for complex ligands or harsh reagents and produces phenols in excellent yields, often without the need for chromatographic purification. rsc.org The scalability of this reaction makes it suitable for industrial applications, and its mechanism involves the formation of a boronic ester that is readily hydrolyzed to the phenol product. rsc.org

Green Coupling Strategies and Future Outlook

The final step in synthesizing this compound involves coupling the indole and phenol units. While direct C-O coupling methods exist, green chemistry encourages the development of pathways that avoid heavy metal catalysts and harsh conditions. A notable advancement in this area is the visible-light-induced carbonylation of indoles with phenols. acs.org Although this specific reaction yields indole-3-carboxylates by incorporating a carbonyl group, it serves as a powerful proof-of-concept for metal-free, light-promoted reactions between these two moieties. acs.org The reaction is initiated by elemental iodine under visible light, completely avoiding transition metals and offering a radical-based pathway for forming complex molecules. acs.org

Future research will likely focus on adapting such metal-free coupling strategies for the direct formation of the ether linkage in this compound. Further implementation of principles like using water as a solvent, employing biocatalysis, and designing one-pot procedures from simple starting materials will continue to reduce the environmental footprint of synthesizing this and related compounds. researchgate.netnih.gov The continuous development of novel, reusable catalysts and energy-efficient reaction protocols remains a key goal in the sustainable production of valuable chemical entities. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Phenoxy 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (Proton NMR, Carbon-13 NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structural framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR Spectroscopy:

In the ¹H NMR spectrum of 4-phenoxy-1H-indole, distinct signals are expected for the protons of the indole (B1671886) ring system and the phenoxy substituent. The chemical shifts (δ) are influenced by the electron density around the protons and the anisotropic effects of the aromatic rings. The indole N-H proton typically appears as a broad singlet in the downfield region, generally above 8.0 ppm, due to its acidic nature and potential for hydrogen bonding. The protons on the indole ring (H2, H3, H5, H6, and H7) and the phenoxy ring (H2', H3', H4', H5', H6') will exhibit characteristic chemical shifts and coupling patterns. For instance, the H3 proton of the indole ring often appears as a triplet due to coupling with the H2 proton. The protons of the phenoxy group will show a complex multiplet pattern in the aromatic region, typically between 6.9 and 7.5 ppm.

Carbon-13 (¹³C) NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms in the indole and phenoxy rings are indicative of their electronic environment. The carbon atoms directly bonded to the nitrogen and oxygen atoms (C4, C7a, and C1') will be deshielded and appear at higher chemical shifts. The other aromatic carbons will resonate in the typical range for sp²-hybridized carbons, generally between 100 and 150 ppm. The expected chemical shifts are based on established data for indole and phenoxy derivatives. rsc.orgoregonstate.eduorganicchemistrydata.orgcompoundchem.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures and spectral databases.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-H | > 8.0 (br s) | - |

| C2 | ~ 7.2 (m) | ~ 125 |

| C3 | ~ 6.6 (m) | ~ 103 |

| C4 | - | ~ 145 |

| C5 | ~ 7.1 (t, J ≈ 7.8 Hz) | ~ 122 |

| C6 | ~ 6.7 (d, J ≈ 7.8 Hz) | ~ 111 |

| C7 | ~ 7.2 (d, J ≈ 7.8 Hz) | ~ 118 |

| C3a | - | ~ 128 |

| C7a | - | ~ 137 |

| C1' | - | ~ 157 |

| C2'/C6' | ~ 7.4 (m) | ~ 120 |

| C3'/C5' | ~ 7.2 (m) | ~ 130 |

| C4' | ~ 7.1 (m) | ~ 124 |

s = singlet, br s = broad singlet, t = triplet, d = doublet, m = multiplet, J = coupling constant in Hz.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound (C₁₄H₁₁NO), the calculated exact mass can be compared to the experimentally measured mass with a high degree of accuracy (typically within 5 ppm).

Beyond molecular formula confirmation, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. Upon ionization, the molecular ion ([M]⁺) of this compound can undergo characteristic fragmentation, breaking at the ether linkage. This would be expected to produce significant fragment ions corresponding to the phenoxy cation ([C₆H₅O]⁺) and the 4-indolyl cation ([C₈H₆N]⁺). Further fragmentation of the indole moiety could also be observed. These fragmentation pathways help to confirm the connectivity of the phenoxy and indole substructures.

Table 2: Predicted HRMS Data and Fragmentation for this compound

| Parameter | Value |

| Molecular Formula | C₁₄H₁₁NO |

| Calculated Exact Mass | 209.08406 |

| Major Fragment Ion (m/z) | [M]⁺•, [M-C₆H₅O]⁺, [C₆H₅O]⁺ |

| Predicted m/z | 209.0841, 116.0497, 93.0340 |

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features. vscht.czlibretexts.orgutdallas.edulibretexts.orgmasterorganicchemistry.com

A prominent, moderately broad absorption band is anticipated in the region of 3350-3450 cm⁻¹, which is characteristic of the N-H stretching vibration of the indole ring. The presence of aromatic rings will be confirmed by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. A key diagnostic peak for the phenoxy group is the C-O-C asymmetric stretching vibration, which is expected to appear as a strong band in the 1200-1250 cm⁻¹ region.

Table 3: Diagnostic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Indole N-H | Stretch | 3350 - 3450 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aryl Ether C-O-C | Asymmetric Stretch | 1200 - 1250 |

| Aromatic C-H | Out-of-plane Bending | 700 - 900 |

X-ray Crystallography for Definitive Solid-State Structural Analysis and Conformational Insights

While NMR, MS, and IR provide evidence for the structure of this compound, X-ray crystallography offers the most definitive and unambiguous structural proof by mapping the electron density of a single crystal. researchgate.netmdpi.commdpi.comresearchgate.net This technique provides precise bond lengths, bond angles, and torsional angles, revealing the exact three-dimensional arrangement of atoms in the solid state.

For this compound, a single-crystal X-ray diffraction analysis would be expected to confirm the planarity of the indole ring system. A key structural parameter of interest would be the torsional angle between the plane of the indole ring and the plane of the phenoxy ring, which would define the conformational preference of the molecule in the solid state. Furthermore, the analysis would reveal intermolecular interactions, such as hydrogen bonding involving the indole N-H group and π-π stacking between the aromatic rings, which govern the crystal packing arrangement.

Table 4: Representative X-ray Crystallographic Parameters for an Indole Derivative This table presents typical data obtained from an X-ray crystallographic study of an indole-containing compound and serves as an example of the expected data for this compound.

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~ 8.5 |

| b (Å) | ~ 10.2 |

| c (Å) | ~ 14.1 |

| β (°) ** | ~ 95 |

| Volume (ų) | ~ 1215 |

| Z | 4 |

| Density (calculated) (g/cm³) ** | ~ 1.35 |

| Hydrogen Bonding | N-H···O or N-H···π |

Computational Chemistry and Theoretical Investigations of 4 Phenoxy 1h Indole

Density Functional Theory (DFT) Studies of Electronic Structure, Reactivity Descriptors, and Spectroscopic Parameters

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules, providing a basis for understanding their stability, reactivity, and spectroscopic properties. researchgate.netresearchgate.net While specific DFT studies exclusively on 4-phenoxy-1H-indole are not abundant in the public literature, the principles can be understood by examining its constituent fragments, indole (B1671886) and phenoxybenzene, and related substituted indoles. chemrxiv.orgresearchgate.net

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter, with a smaller gap generally indicating higher chemical reactivity. researchgate.net For this compound, the electronic structure would be a hybrid of the indole and phenoxy moieties, with the HOMO likely localized on the electron-rich indole ring and the LUMO distributed across the aromatic system.

From the FMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior. researchgate.net These include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.

These descriptors provide a quantitative framework for predicting how this compound might interact in a chemical reaction.

Furthermore, DFT calculations are instrumental in predicting spectroscopic parameters. By calculating the second derivative of the energy with respect to atomic displacements, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. acs.org Similarly, nuclear magnetic resonance (NMR) chemical shifts can be predicted by calculating the magnetic shielding tensors of the nuclei. acs.org These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structure.

Table 1: Representative DFT-Calculated Properties for Parent Indole and Phenol (B47542)

| Property | Indole (B3LYP/6-311G++(d,p)) researchgate.net | Phenol (B3LYP/6-31G(d)) researchgate.net |

| HOMO Energy (eV) | -5.62 | -6.14 |

| LUMO Energy (eV) | -0.31 | -0.38 |

| HOMO-LUMO Gap (eV) | 5.31 | 5.76 |

| Dipole Moment (Debye) | 2.06 | 1.45 |

This table presents data for the parent compounds to illustrate the types of parameters obtained from DFT calculations. The properties of this compound would be a composite of these, influenced by the ether linkage.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational landscapes and the study of interactions between molecules over time. arxiv.org This technique is particularly useful for flexible molecules like this compound.

The primary source of conformational flexibility in this compound is the rotation around the C-O-C ether bond linking the indole and phenyl rings. MD simulations can map the potential energy surface associated with the dihedral angle of this bond, revealing the most stable, low-energy conformations. nih.govmdpi.com Understanding these preferred conformations is critical, as the three-dimensional shape of a molecule dictates how it can interact with biological targets such as proteins or nucleic acids. Studies on analogous diaryl ether compounds have shown that such rotations are key to their biological activity. nih.gov

When investigating potential therapeutic applications, MD simulations are essential for elucidating ligand-receptor interactions. nih.govnih.gov In a typical simulation, this compound would be placed in the binding site of a target protein. The system's evolution is then simulated over nanoseconds or even microseconds, revealing key information:

Binding Stability: Whether the ligand remains stably bound in the active site.

Key Interactions: Identification of specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or π-π stacking interactions with the ligand. nih.gov

Conformational Changes: How the ligand and protein adapt their conformations to achieve optimal binding.

While specific MD studies on this compound are not prominent, research on other indole derivatives has successfully used these methods to understand their binding to various receptors, providing a robust framework for how such an analysis would be conducted. nih.gov

Quantum Chemical Calculations for Mechanistic Pathway Elucidation of Synthetic Transformations

Quantum chemical calculations, particularly using DFT, are instrumental in elucidating the detailed mechanisms of chemical reactions. nih.govnih.gov This involves mapping the potential energy surface of the reaction, identifying transition states, and calculating activation barriers. For the synthesis of this compound, a common route involves the formation of the diaryl ether bond, often via an Ullmann condensation or a related nucleophilic aromatic substitution. organic-chemistry.orgwikipedia.org

The Ullmann reaction typically involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol. nih.govorganic-chemistry.org Computational studies have been crucial in debating the exact mechanism, with proposed pathways including:

Oxidative Addition-Reductive Elimination: A Cu(I) catalyst undergoes oxidative addition to the aryl halide to form a Cu(III) intermediate, which then undergoes reductive elimination to form the C-O bond. nih.gov

Radical or Single-Electron Transfer (SET) Pathways: Alternative mechanisms that involve radical intermediates have also been proposed and investigated computationally.

By calculating the energy profiles of these competing pathways for a reaction between a 4-halo-1H-indole and a phenoxide, quantum chemistry can determine the most likely mechanism under specific reaction conditions. nih.gov

Another potential synthetic route could involve a Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. acs.org Quantum chemical calculations can model the transition state of the key ring-closing step to predict the feasibility and regioselectivity of such a transformation. acs.org These mechanistic insights are vital for optimizing reaction conditions and improving the efficiency of the synthesis of this compound and its derivatives.

In Silico Prediction of Pharmacokinetic Profiles and Drug-Likeness (excluding specific dosage/administration or safety predictions)

In modern drug discovery, in silico methods are used early in the process to predict a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its "drug-likeness." japsonline.comresearchgate.netnih.gov These predictions help to prioritize candidates for further development and reduce late-stage failures. Using computational tools like the SwissADME web server, a detailed profile for this compound can be generated. nih.govnih.gov

Water Solubility: A compound's solubility in water affects its absorption and formulation possibilities. In silico models predict solubility based on the molecule's structure.

Pharmacokinetics: Key pharmacokinetic parameters predicted by these models include:

Gastrointestinal (GI) Absorption: Predicts whether a compound is likely to be well-absorbed from the gut.

Blood-Brain Barrier (BBB) Permeation: Indicates if a compound can cross into the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions by assessing if the compound inhibits major metabolic enzymes like CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4.

Drug-Likeness: This is an assessment based on whether the compound's properties fall within the range typical of known oral drugs. Several rule-based filters are applied:

Lipinski's Rule of Five: A widely used rule based on molecular weight, log P, and hydrogen bond donors/acceptors. researchgate.net

Ghose, Veber, Egan, and Muegge filters: Additional filters that consider parameters like molar refractivity and the number of rotatable bonds. nih.gov

Table 2: In Silico Physicochemical and Lipophilicity Predictions for this compound Data generated using the SwissADME web tool. nih.gov

Table 3: In Silico Water Solubility and Pharmacokinetic Predictions for this compound Data generated using the SwissADME web tool. nih.gov

Table 4: In Silico Drug-Likeness Predictions for this compound Data generated using the SwissADME web tool. nih.gov

Reactivity, Derivatization, and Advanced Functionalization of 4 Phenoxy 1h Indole

The 4-phenoxy-1H-indole scaffold represents a unique heterocyclic system where the electron-rich properties of the indole (B1671886) nucleus are modulated by the presence of a phenoxy group on the benzo-fused portion of the molecule. This substitution pattern gives rise to a complex reactivity profile, offering diverse opportunities for derivatization and the construction of more complex molecular architectures. This article explores the chemical behavior of this compound, focusing on its reactions at both the indole ring and the appended phenoxy moiety.

Mechanistic in Vitro Biological Activity Studies of 4 Phenoxy 1h Indole and Its Analogues

Exploration of Molecular Targets and Binding Mechanisms at the Biochemical Level

Understanding how 4-phenoxy-1H-indole analogues interact with specific molecular targets is fundamental to elucidating their mechanism of action. Researchers have employed a variety of biochemical assays to probe these interactions at a molecular level.

α-Glucosidase Inhibition:

A series of indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity. nih.gov All the synthesized compounds (11a–o) demonstrated excellent inhibitory potential against α-glucosidase, with IC50 values ranging from 6.31 ± 0.03 to 49.89 ± 0.09 µM, which is significantly more potent than the standard drug acarbose (B1664774) (IC50 = 750.0 ± 10.0 µM). nih.gov Notably, compound 11d , with an IC50 value of 6.31 µM, was found to be 118.8 times more potent than acarbose. nih.gov Kinetic studies revealed that this compound acts as an uncompetitive inhibitor of α-glucosidase, suggesting that it binds to the enzyme-substrate complex. nih.gov Similarly, a series of phenoxy pendant isatins were identified as highly potent α-glucosidase inhibitors, with IC50 values ranging from 5.32 ± 0.17 to 150.13 ± 0.62 μM, again surpassing the potency of acarbose. researchgate.net Another study on benzylidene analogs of oleanolic acid identified compound 4i as a potent α-glucosidase inhibitor with an IC50 of 0.40 μM. researchgate.net Kinetic analysis showed it to be a non-competitive inhibitor. researchgate.net

Interactive Table: α-Glucosidase Inhibition by this compound Analogues

| Compound | IC50 (µM) | Inhibition Type | Reference |

| 11d | 6.31 ± 0.03 | Uncompetitive | nih.gov |

| Acarbose (Standard) | 750.0 ± 10.0 | - | nih.gov |

| Phenoxy pendant isatins | 5.32 - 150.13 | - | researchgate.net |

| 4i (Oleanolic acid analog) | 0.40 | Non-competitive | researchgate.net |

Cyclooxygenase-2 (COX-2) Inhibition:

The cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. acs.org Selective inhibition of COX-2 over COX-1 is a desirable trait to minimize gastrointestinal side effects. acs.orgnih.gov While direct studies on this compound are limited, research on related indole (B1671886) derivatives provides valuable insights. For instance, the modification of the N-substituted indole-3-acetic acid framework of indomethacin (B1671933) has been an effective strategy for developing COX-2 inhibitors. acs.org The anti-inflammatory properties of many non-steroidal anti-inflammatory drugs (NSAIDs) are attributed to their inhibition of COX-2. acs.org Some indole derivatives have shown selective COX-2 inhibition. researchgate.net For example, an N-arylindole derivative was identified as a potent and selective COX-2 inhibitor with a COX-1/COX-2 IC50 ratio of 262. researchgate.net This high selectivity is often attributed to the inhibitor's ability to bind to a side pocket present in the active site of COX-2 but not COX-1. researchgate.net

Topoisomerase IIα Inhibition:

DNA topoisomerases are crucial enzymes in DNA replication and are validated targets for anticancer drugs. nih.govresearchgate.net A series of 3-methyl-2-phenyl-1H-indoles were synthesized and evaluated for their antiproliferative activity and their effect on human DNA topoisomerase IIα. acs.org Compounds 32 and 33 were the most potent, with GI50 values below 5 μM in all tested cell lines. acs.org A strong correlation was observed between the antiproliferative effect and topoisomerase II inhibition. acs.org These compounds act as catalytic inhibitors, meaning they inhibit the enzyme's function without stabilizing the DNA-enzyme cleavage complex, a mechanism distinct from topoisomerase poisons. researchgate.net Another study on pyrazolo[1,5-a]indole derivatives also identified them as catalytic inhibitors of topoisomerase I and/or II. researchgate.net

Analogues of this compound have been investigated for their ability to bind to and modulate the activity of various receptors, most notably the benzodiazepine (B76468) (BZD) binding site on the GABAA receptor. researchgate.netnih.gov The GABAA receptor is a ligand-gated ion channel that, upon activation by GABA, mediates inhibitory neurotransmission. researchgate.net Benzodiazepines are positive allosteric modulators that enhance the effect of GABA. nih.gov

A series of novel 2-substituted-5-(4-chloro-2-phenoxy)phenyl-1,3,4-oxadiazole derivatives were designed based on the pharmacophore model of the BZD binding site. nih.gov These compounds showed high affinity for the benzodiazepine receptor in rat brains, with some analogues exhibiting higher affinity than diazepam. nih.gov Molecular docking studies suggested that the phenoxy ring of these compounds could bind within a lipophilic pocket of the receptor. nih.gov Similarly, other 1,3,4-oxadiazole (B1194373) derivatives have been identified as ligands for benzodiazepine receptors. semanticscholar.org

The interaction of this compound analogues with DNA and proteins is a key aspect of their biological activity, particularly for their anticancer effects. For instance, pyrrolo[2,1-c] nih.govacs.orgbenzodiazepine (PBD) hybrids linked with indole carboxylates are potent inhibitors of nucleic acid synthesis. nih.gov

Surface plasmon resonance (SPR) assays have been used to demonstrate the direct and effective interaction of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives with recombinant HIV-1 capsid (CA) proteins. nih.gov This binding affinity to CA proteins characterizes their target engagement and is crucial for their antiviral activity. nih.gov

Structure-Activity Relationship (SAR) Studies Focusing on the 4-Phenoxy Substituent for Modulating Specific Biological Outcomes

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of lead compounds. For this compound analogues, SAR studies have focused on understanding the role of the 4-phenoxy substituent and other structural modifications.

In the context of HIV-1 capsid inhibitors, SAR studies of PF-74 derivatives have highlighted the importance of modifications on the indole moiety, which is considered a "tolerant region." nih.gov A study on 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives retained the phenylalanine skeleton while modifying the indole part, leading to potent antiviral compounds. nih.gov

For α-glucosidase inhibitors, SAR studies of indole-carbohydrazide-phenoxy-1,2,3-triazole-N-phenylacetamide derivatives revealed that both phenoxy and 2-methoxyphenoxy derivatives exhibited excellent anti-α-glucosidase activity. nih.gov The nature and position of substituents on the N-phenylacetamide moiety also significantly influenced the inhibitory potency. nih.gov

In the development of CFTR potentiators, SAR studies of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles investigated the importance of the substitution pattern on the phenyl ring. acs.org These studies led to the discovery of an enantiomerically pure compound with good efficacy in rescuing the gating defect of mutant CFTR. acs.org

Cellular Pathway Modulation in Defined In Vitro Model Systems (e.g., Induction of Apoptosis Pathways)

The ability of this compound analogues to modulate cellular pathways, particularly those involved in cell death, is a critical area of investigation for anticancer drug development.

Several studies have shown that these compounds can induce apoptosis in cancer cells. For example, a pyrrolo[2,1-c] nih.govacs.orgbenzodiazepine (PBD) hybrid linked with an indole carboxylate (IN6CPBD) was found to activate the apoptotic pathway mediated by mitochondria in human melanoma A375 cells. nih.gov Treatment with IN6CPBD led to a decrease in NF-κB activity and an increase in AP-1 activity, both of which are transcription factors that regulate apoptosis. nih.gov Blockade of NF-κB or JNK activity further enhanced caspase-3 substrate PARP cleavage and subsequent apoptotic cell death. nih.gov

Similarly, a 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivative was found to induce apoptosis and block autophagy by inhibiting ULK1 expression in human lung carcinoma A549 cells. researchgate.net Another study on a prenyloxy-substituted indeno[1,2-b]indole (B1252910) derivative demonstrated its ability to induce apoptosis in various cancer cell lines. mdpi.com Furthermore, a synthetic indole chalcone (B49325) derivative was shown to induce apoptosis in breast cancer cells, associated with cytochrome c release, increased caspase activity, and reduced mitochondrial membrane potential. mdpi.com

Investigation of Diverse Biological Activities Relevant to Preclinical Therapeutic Development (e.g., Antioxidant, Antibacterial, Antiviral, Anti-Inflammatory, Anticancer)

The this compound scaffold has been explored for a wide range of biological activities with therapeutic potential.

Antioxidant Activity:

Several this compound derivatives have demonstrated significant antioxidant properties. nih.gov In one study, compounds 3, 5, 8, and 10 showed strong antioxidant activity in a DPPH assay, with IC50 values ranging from 28.28 to 85.97 μM. nih.gov The antioxidant activity is often attributed to the ability of the phenolic group to donate a hydrogen atom and form a stable phenoxyl radical. mdpi.comresearchgate.net

Antibacterial Activity:

While not a primary focus of the provided search results, the indole nucleus is a well-known pharmacophore in compounds with antimicrobial properties. nih.gov

Antiviral Activity:

This compound analogues have shown promise as antiviral agents, particularly against HIV-1. A series of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives were designed as HIV-1 capsid (CA) inhibitors. nih.gov Several of these compounds exhibited potent anti-HIV-1 activity, with EC50 values in the low micromolar range. nih.gov For example, compound 6a-9 had an EC50 of 3.13 μM. nih.gov The mechanism of action studies indicated that these compounds are effective in both the early and late stages of HIV-1 replication. nih.gov The indole scaffold itself is found in many natural products with antiviral activities against various viruses, including influenza. nih.gov

Anti-Inflammatory Activity:

The anti-inflammatory potential of this compound analogues is often linked to their ability to inhibit COX-2. acs.org A series of 4-indolyl-2-arylaminopyrimidine derivatives were synthesized and evaluated for their anti-inflammatory activity in the context of acute lung injury. nih.gov Compounds 6c and 6h showed superior activity in inhibiting the release of pro-inflammatory cytokines IL-6 and IL-8. nih.gov The anti-inflammatory effect of compound 6h was further demonstrated to be mediated through the inhibition of the p38 and ERK MAPK signaling pathways. nih.gov Other indole derivatives have also shown potent anti-inflammatory effects by reducing the production of nitric oxide (NO) and the expression of iNOS and COX-2. nih.govchemrxiv.org

Anticancer Activity:

The anticancer activity of this compound analogues is a major area of research. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of enzymes like topoisomerase IIα and the induction of apoptosis. nih.govacs.org A series of adamantane-based indole derivatives were identified as potent inhibitors of HIF-1α, a key mediator in cancer cell adaptation to hypoxia, with compound 20a showing an IC50 of 0.02 µM in Hep3B cells. nih.govresearchgate.net Glyoxyl analogs of indole phytoalexins have also demonstrated antiproliferative activity against various human cancer cell lines. researchgate.net Furthermore, newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives have shown potent anticancer activity against HCT-116 colon cancer cells by inducing cell cycle arrest and downregulating oncogenic microRNAs. nih.gov

Interactive Table: Diverse Biological Activities of this compound Analogues

| Biological Activity | Key Findings | References |

| Antioxidant | Compounds 3, 5, 8, and 10 showed IC50 values between 28.28–85.97 μM in a DPPH assay. | nih.gov |

| Antiviral (HIV-1) | Compound 6a-9 exhibited an EC50 of 3.13 μM against HIV-1. | nih.gov |

| Anti-inflammatory | Compounds 6c and 6h significantly inhibited IL-6 and IL-8 release. | nih.gov |

| Anticancer | Compound 20a inhibited HIF-1α with an IC50 of 0.02 µM. | nih.govresearchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.